Cas no 1448135-37-2 (2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine structure](https://ja.kuujia.com/scimg/cas/1448135-37-2x500.png)
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 化学的及び物理的性質
名前と識別子
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- (4-pyridin-2-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
- 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
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- インチ: 1S/C21H21N3O2/c25-21(17-6-8-18(9-7-17)23-13-3-4-14-23)24-15-10-19(11-16-24)26-20-5-1-2-12-22-20/h1-9,12-14,19H,10-11,15-16H2
- InChIKey: RKOALTULLFRPJT-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(OC2=NC=CC=C2)CC1)(C1=CC=C(N2C=CC=C2)C=C1)=O
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0005-1mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-20mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-2μmol |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-75mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-15mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-5μmol |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-50mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-5mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-10mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0005-40mg |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine |
1448135-37-2 | 40mg |
$140.0 | 2023-09-09 |
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridineに関する追加情報
Compound CAS No. 1448135-37-2: 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
The compound with CAS No. 1448135-37-2, known as 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine moiety, and a pyrrole group, all interconnected through specific functional groups. The pyridine ring serves as the central aromatic system, while the piperidine moiety introduces a six-membered amine-containing ring, and the pyrrole group adds a five-membered aromatic system with nitrogen. These structural features contribute to the compound's versatile chemical properties and potential applications.
Recent studies have highlighted the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that the pyrrole group plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. Additionally, the piperidine moiety has been shown to improve the compound's solubility in aqueous solutions, making it more effective in biological environments. These findings suggest that this compound could be a promising candidate for developing novel antimicrobial agents.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediate in its synthesis is the benzoyl-piperidine derivative, which is formed by reacting piperidine with an appropriate benzoyl chloride derivative. Subsequent coupling with the pyridine ring via an ether linkage completes the structure of the final product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more feasible for large-scale production.
The compound's structure also lends itself well to further functionalization, allowing for modifications that could enhance its bioavailability or target specificity. For instance, researchers have explored the addition of hydroxyl groups to the pyridine ring to improve solubility and reduce toxicity. These modifications have shown promise in preclinical studies, with enhanced pharmacokinetic profiles observed in animal models.
Beyond its antimicrobial applications, this compound has also been investigated for its potential in drug delivery systems. The pyrrole group has been found to facilitate drug encapsulation within lipid nanoparticles, enhancing their stability and targeting efficiency. This property makes it a valuable component in the development of nanomedicines for treating various diseases, including cancer and infectious diseases.
Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the pyridine ring interacts strongly with specific residues on bacterial cell membrane proteins, contributing to its antimicrobial activity. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, highlighting regions of high electron density that are critical for its reactivity.
In conclusion, CAS No. 1448135-37-2 represents a multifaceted organic compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, combined with recent research findings on its antimicrobial properties and drug delivery applications, positions it as a valuable tool for addressing current challenges in healthcare and materials science.
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